1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Overview
Description
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- is a synthetic organic compound belonging to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- typically involves the reaction of pyrimidine derivatives with thiourea and aromatic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with intermediate purification steps. The process would be optimized for yield and purity, often involving large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-dimethyl-
- 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diethyl-
- 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-dipropyl-
Uniqueness
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of phenyl groups may enhance its ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding and more pronounced biological effects.
Properties
IUPAC Name |
1-N,3-N-diphenyl-1,3-diazinane-1,3-dicarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c23-17(19-15-8-3-1-4-9-15)21-12-7-13-22(14-21)18(24)20-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNLBOJGEMGOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN(C1)C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361209 | |
Record name | 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89224-51-1 | |
Record name | 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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